molecular formula C9H15BrN2O B2853052 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole CAS No. 1855950-93-4

4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole

Cat. No. B2853052
CAS RN: 1855950-93-4
M. Wt: 247.136
InChI Key: FDBBGVCFCCZFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BML-210 and has a molecular formula of C10H17BrN2O.

Mechanism of Action

The mechanism of action of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole is not fully understood. However, it has been found to interact with various enzymes and receptors in the body, which may be responsible for its various biological activities.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic patients.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the development of new materials such as polymers and liquid crystals. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis method of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole involves the reaction between 1-bromo-4-butanol and 3-(methoxymethyl)pyrazole in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In agriculture, this compound has been found to be effective in controlling the growth of certain weeds and pests. It has also been studied for its potential use as a herbicide and insecticide.
In materials science, this compound has been studied for its potential use in the development of new materials such as polymers and liquid crystals.

properties

IUPAC Name

4-bromo-1-butyl-3-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O/c1-3-4-5-12-6-8(10)9(11-12)7-13-2/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBBGVCFCCZFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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